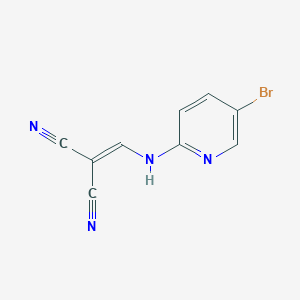

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

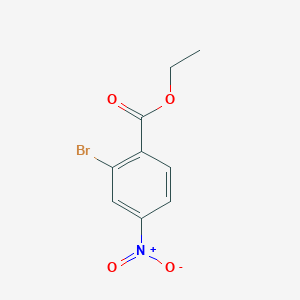

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .

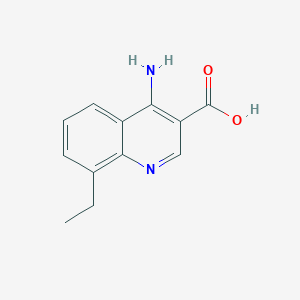

Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

Applications De Recherche Scientifique

Green Chemistry and Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole) demonstrates an efficient, environmentally benign approach to producing versatile intermediates for metal passivators and light-sensitive materials. This method highlights the application of green chemistry principles in synthesizing complex molecules (Gu et al., 2009).

Methane Conversion and Utilization

Research on methane conversion via oxidative methylation of aromatics over zeolite catalysts presents a green chemistry perspective, turning methane into valuable higher hydrocarbons. This conversion process signifies the importance of utilizing methane, a potent greenhouse gas, for producing chemicals of petrochemical relevance while adhering to principles of green chemistry (Adebajo, 2007).

Catalytic and Pyrolysis Approaches

The catalytic and molten media pyrolysis of methane for hydrogen production explores innovative methods to produce hydrogen with minimal CO/CO2 emissions. This research emphasizes the role of catalytic processes in environmental management and the development of sustainable energy resources (Msheik et al., 2021).

Bio-inspired Methane Oxidation

A review on biomimetic approaches to methane hydroxylation sheds light on the potential of emulating natural processes for the direct oxidation of methane. This approach could revolutionize chemical production by providing environmentally friendly solutions to material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

Propriétés

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)